Diphenyl(2-methoxyphenyl)phosphine

Catalog No.
S1895866
CAS No.
53111-20-9
M.F
C19H17OP
M. Wt
292.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyl(2-methoxyphenyl)phosphine

CAS Number

53111-20-9

Product Name

Diphenyl(2-methoxyphenyl)phosphine

IUPAC Name

(2-methoxyphenyl)-diphenylphosphane

Molecular Formula

C19H17OP

Molecular Weight

292.3 g/mol

InChI

InChI=1S/C19H17OP/c1-20-18-14-8-9-15-19(18)21(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3

InChI Key

GBXNVYBGIFEOEM-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3

Catalysis

DMPP serves as a crucial ligand or catalyst in numerous chemical reactions. Its structure allows it to bind to metal centers, influencing their reactivity and promoting specific reaction pathways. This makes DMPP a valuable tool for organic synthesis, enabling the creation of complex molecules with high efficiency and selectivity [1]. Research explores DMPP's potential in various catalytic processes, including:

  • C-C coupling reactions: These reactions form new carbon-carbon bonds, which are fundamental in organic synthesis. DMPP's ability to fine-tune catalyst behavior makes it useful in reactions like Suzuki-Miyaura couplings and Negishi couplings [1].

Source

[1] Top Quality Diphenyl(2-methoxyphenyl)phosphine 98% (CAS No. 53111-20-9),

Diphenyl(2-methoxyphenyl)phosphine, also known as (2-methoxyphenyl)diphenylphosphane, is an organophosphorus compound with the chemical formula C₁₉H₁₇OP. It is a white crystalline solid at room temperature []. This compound belongs to the class of phosphines, which are organic molecules containing a phosphorus atom bonded to three other atoms, typically hydrogen, carbon, or other elements []. Diphenyl(2-methoxyphenyl)phosphine finds application in scientific research, particularly in organic synthesis as a ligand for transition metals [, ].


Molecular Structure Analysis

The key feature of diphenyl(2-methoxyphenyl)phosphine is its central phosphorus atom (P) bonded to three other groups:

  • Two phenyl (C₆H₅) groups, giving it the "diphenyl" prefix.
  • A 2-methoxyphenyl group (C₆H₄OCH₃), where the methoxy group (OCH₃) is attached to the second carbon (C₂) of the phenyl ring.

This structure can be represented by the following Lewis formula:

C₆H₅-P(C₆H₅)(C₆H₄OCH₃)

The presence of the phenyl groups makes the molecule bulky and electron-donating due to the aromatic rings. The methoxy group (-OCH₃) is also electron-donating, further contributing to the electron-rich nature of the phosphorus atom. This electronic property makes diphenyl(2-methoxyphenyl)phosphine a valuable ligand in coordination chemistry [].


Chemical Reactions Analysis

Several reactions involving diphenyl(2-methoxyphenyl)phosphine are relevant to scientific research:

Synthesis:

Diphenyl(2-methoxyphenyl)phosphine can be synthesized by reacting diphenylchlorophosphine (Ph₂PCl) with 2-methoxyphenyllithium (o-MeOC₆H₄Li) according to the following equation []:

Ph₂PCl + o-MeOC₆H₄Li → Ph₂P(o-MeOC₆H₄) + LiCl

(Equation 1)

Other Relevant Reactions:

Due to its role as a ligand, diphenyl(2-methoxyphenyl)phosphine can participate in various coordination reactions with transition metals. These reactions involve the donation of a lone pair of electrons from the phosphorus atom to the empty orbitals of the metal center, forming a complex. The specific reactions depend on the chosen metal and the desired application [].


Physical And Chemical Properties Analysis

  • Melting Point: 121-123 °C []
  • Molecular Weight: 292.31 g/mol []
  • Solubility: Soluble in common organic solvents like dichloromethane, chloroform, and THF []
  • Stability: Stable under dry conditions, but may decompose upon exposure to moisture or air []

Diphenyl(2-methoxyphenyl)phosphine primarily functions as a ligand in coordination chemistry. As mentioned earlier, the electron-donating nature of the molecule allows it to form complexes with transition metals. These complexes can then participate in various catalytic reactions, where the coordinated phosphine influences the reactivity of the metal center and facilitates the desired transformation []. Specific mechanisms of action depend on the particular reaction and the involved metal complex.

Diphenyl(2-methoxyphenyl)phosphine is considered a mild irritant and should be handled with care. It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with this compound [].

Data Availability:

  • Toxicity data for diphenyl(2-methoxyphenyl)phosphine is not readily available. It is advisable to handle the compound with caution following general laboratory safety practices.

  • Heck Reaction: This compound can participate in the Heck reaction, where it acts as a catalyst or reactant in the coupling of aryl halides with alkenes .
  • Buchwald-Hartwig Cross Coupling Reaction: It is also suitable for use in Buchwald-Hartwig cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
  • Reactivity with Singlet Oxygen: Diphenyl(2-methoxyphenyl)phosphine has shown interesting reactivity with singlet oxygen, indicating potential applications in photochemical processes.

Diphenyl(2-methoxyphenyl)phosphine can be synthesized through several methods:

  • Direct Phosphination: One method involves the direct phosphination of 2-methoxyphenyl compounds using phosphorus trichloride or other phosphorus reagents.
  • Coupling Reactions: The compound can also be synthesized via coupling reactions involving aryl halides and phosphines under suitable conditions to form the desired diphenyl(2-methoxyphenyl)phosphine structure.

These synthetic routes often require careful control of reaction conditions to achieve high yields and purity.

Interaction studies involving diphenyl(2-methoxyphenyl)phosphine focus on its reactivity with other chemical species. Research indicates that it can interact with singlet oxygen and other reactive intermediates, which could lead to novel applications in photochemistry and materials development. Further studies are needed to fully understand these interactions and their implications for practical applications.

Several compounds share structural similarities with diphenyl(2-methoxyphenyl)phosphine. Here is a comparison highlighting its uniqueness:

Compound NameStructure DescriptionUnique Features
DiphenylphosphineTwo phenyl groups attached to phosphorusSimple structure, less sterically hindered
Tris(2-methoxyphenyl)phosphineThree 2-methoxyphenyl groups attached to phosphorusIncreased steric hindrance and potential reactivity
Bis(2-methoxyphenyl)phosphineTwo 2-methoxyphenyl groups attached to phosphorusMore reactive due to methoxy substitution
TriphenylphosphineThree phenyl groups attached to phosphorusHighly stable but less reactive

Diphenyl(2-methoxyphenyl)phosphine stands out due to its combination of two phenyl groups and one methoxy-substituted phenyl group, which provides a balance of stability and reactivity not found in simpler phosphines. Its unique structure allows it to participate effectively in various

XLogP3

4.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(2-Methoxyphenyl)diphenylphosphine

Dates

Modify: 2023-08-16
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

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